Methyl 6-aminopyrene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-aminopyrene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c1-21-18(20)13-8-11-3-2-10-5-7-15(19)14-6-4-12(9-13)16(11)17(10)14/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSLOHYWGHNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)N)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminopyrene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-pyridinecarboxamide with ammonia and methanol. The reaction typically requires the use of a catalyst and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of 6-aminopyrene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminopyrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 6-aminopyrene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a catalyst in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of methyl 6-aminopyrene-2-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Reactivity: Amino groups in this compound enhance electrophilic substitution reactivity compared to bromo or alkyl-substituted analogs .
- Solubility: The amino group improves solubility in polar solvents (e.g., DMSO, methanol) relative to purely aromatic esters like methyl salicylate .
- Safety: Amino-substituted esters (e.g., Methyl 3-aminocyclopentanecarboxylate) require stringent handling due to moderate toxicity, whereas brominated analogs pose risks from halogenated byproducts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-aminopyridine-2-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer: Two primary routes are documented:
Ammonolysis route: Reacting 2-pyridinecarboxamide with ammonia and methanol under reflux conditions.
Esterification route: Using 6-aminopyridine-2-carboxylic acid, methanol, and concentrated sulfuric acid as a catalyst, followed by 16-hour reflux .
- Optimization variables:
- Catalyst concentration: Excess sulfuric acid accelerates esterification but may increase side reactions.
- Reaction time: Extended reflux (>16 hours) improves yield but risks decomposition.
- Temperature control: Maintaining 60–70°C minimizes byproduct formation.
Q. How can NMR and mass spectrometry be employed to confirm the structure and purity of Methyl 6-aminopyridine-2-carboxylate?
- Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks:
- Pyridine ring protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–3.9 ppm), and amino group (δ 5.2–5.5 ppm, broad) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 167.08 (C8H10N2O2).
- Purity assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2% threshold) .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational modeling (e.g., bond lengths, angles) be resolved for this compound?
- Methodological Answer:
- Crystallographic refinement: Use SHELXL (via WinGX suite) to refine X-ray data, adjusting parameters like thermal displacement and occupancy .
- Computational validation: Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects .
- ORTEP-3 visualization: Generate graphical representations to overlay experimental and theoretical structures for qualitative analysis .
Q. What strategies are effective in improving the yield of multi-step syntheses involving Methyl 6-aminopyridine-2-carboxylate as an intermediate?
- Methodological Answer:
- Stepwise optimization:
Protection-deprotection: Use tert-butoxycarbonyl (Boc) groups to shield the amino group during subsequent reactions .
Catalyst screening: Test Pd/C or Raney nickel for hydrogenation steps to minimize over-reduction.
- Flow chemistry: Implement continuous flow reactors for esterification steps to enhance scalability and reduce side reactions .
- In-situ monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can researchers analyze the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can be derived?
- Methodological Answer:
- Kinetic studies: Monitor reactions (e.g., with benzyl chloride) via UV-Vis spectroscopy to determine rate constants (k) and activation energy (Ea).
- DFT calculations: Map potential energy surfaces to identify transition states and intermediates. For example, the ester carbonyl’s electrophilicity drives nucleophilic attack at the pyridine C-2 position .
- Isotopic labeling: Use 13C-labeled methyl groups to track regioselectivity in substitution reactions .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
- Methodological Answer:
- Experimental validation: Re-measure solubility in standardized solvents (e.g., DMSO, ethanol, hexane) using gravimetric analysis.
- Molecular dynamics (MD) simulations: Calculate solvation free energy (ΔG_solv) to predict solubility trends. Discrepancies may arise from solvent purity or temperature fluctuations .
- Literature cross-check: Compare results with structurally analogous compounds (e.g., Methyl 6-chloropyridine-2-carboxylate, which shows similar polarity ).
Structural and Functional Comparisons
Q. How does the position of the amino group on the pyridine ring influence reactivity compared to analogs like Methyl 6-chloropyridine-2-carboxylate?
- Methodological Answer:
- Electronic effects: The amino group at C-6 is electron-donating, activating the ring toward electrophilic substitution at C-4. In contrast, chloro substituents (electron-withdrawing) deactivate the ring .
- X-ray crystallography: Compare bond angles and charge distribution using SHELX-refined structures to quantify electronic differences .
- Reactivity profiling: Conduct parallel reactions (e.g., nitration) to compare regioselectivity and rate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
